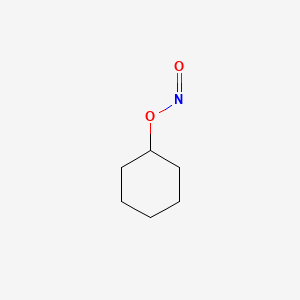

Cyclohexyl nitrite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-7-9-6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCNZCLHYWKEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)ON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337856 | |

| Record name | Cyclohexyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5156-40-1 | |

| Record name | Cyclohexyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5156-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005156401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XU02QRLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclohexyl nitrite chemical properties and structure

An In-depth Technical Guide to Cyclohexyl Nitrite: Chemical Properties and Structure

Introduction

This compound (C₆H₁₁NO₂) is an organic compound belonging to the alkyl nitrite class of molecules.[1] It is the ester formed from cyclohexanol and nitrous acid.[1] Like other alkyl nitrites, its chemistry is dominated by the lability of the O-NO bond, which has a dissociation energy of approximately 40–50 kcal/mol.[2] This property allows it to act as a source of the nitric oxide (NO) radical, making it a valuable reagent in organic synthesis and a potent vasodilator with applications in pharmacology.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and relevant experimental protocols, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

This compound consists of a cyclohexane ring bonded to a nitrite functional group via an oxygen atom. The molecule is a colorless, volatile liquid under standard conditions.[1]

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [1][3] |

| CAS Number | 5156-40-1 | [2][3][4][5] |

| Molecular Formula | C₆H₁₁NO₂ | [1][3][4][5] |

| Synonyms | Nitrous acid, cyclohexyl ester; O-Nitrosocyclohexanol | [3] |

| InChI | InChI=1S/C6H11NO2/c8-7-9-6-4-2-1-3-5-6/h6H,1-5H2 | [1][3] |

| InChIKey | NRCNZCLHYWKEDX-UHFFFAOYSA-N | [1][2][3] |

| SMILES | O=NOC1CCCCC1 |[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is recognized as a volatile liquid, a characteristic shared with other low-molecular-weight alkyl nitrites.[1][6]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 129.16 g/mol | [2][3][4][7] |

| Appearance | Colorless, volatile liquid | [1] |

| Boiling Point | 138.7 ± 7.0 °C at 760 mmHg | [6] |

| 32-35 °C at 13 Torr | [7] | |

| Topological Polar Surface Area | 38.7 Ų | [5] |

| Complexity | 89.1 |[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Data from NMR, IR, and mass spectrometry provide a unique fingerprint for the molecule.

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations | Reference(s) |

|---|---|---|

| ¹H-NMR | Distinct signals for cyclohexyl ring protons; characteristic signal for the proton on the carbon bearing the nitrite group (-CH-ONO). | [2] |

| ¹³C-NMR | The carbon atom directly attached to the nitrite group (-CH-ONO) shows a characteristic chemical shift around δ 73.2 ppm. | [2] |

| Infrared (IR) Spectroscopy | Strong N=O stretching vibration at 1652.0 cm⁻¹ (s-trans). C-H stretching vibrations at 2946.1 cm⁻¹ and 2864.1 cm⁻¹. | [8] |

| Mass Spectrometry (MS) | Electron Ionization (EI-MS) reveals characteristic fragmentation patterns confirming the molecular structure. |[2][9] |

Chemical Reactivity and Decomposition

The reactivity of this compound is primarily dictated by the weak O-NO bond. This bond readily undergoes homolytic cleavage when exposed to heat or light, generating a cyclohexyloxy radical and a nitric oxide radical. This decomposition is the foundation of its utility in chemical synthesis and its biological activity.[2]

Caption: Thermal or photochemical decomposition of this compound.

-

Oxidation : this compound can be oxidized to yield cyclohexanone as a primary product.[2]

-

Reduction : The reduction of this compound can lead to the formation of cyclohexylamine.[2]

Mechanism of Action in Biological Systems

In a biological context, this compound functions as a prodrug for nitric oxide (NO). The in vivo release of NO initiates a signaling cascade that results in smooth muscle relaxation and vasodilation. This is the primary mechanism behind its use as an antianginal agent.[1][6]

Caption: NO-mediated signaling pathway leading to vasodilation.

Experimental Protocols

Synthesis of this compound

The synthesis of alkyl nitrites is a well-established procedure, typically involving the esterification of an alcohol with nitrous acid generated in situ.[2]

Methodology:

-

Preparation: A reaction flask is charged with a solution of sodium nitrite (NaNO₂) in water. The flask is cooled in an ice-salt bath to 0°C with mechanical stirring.[10]

-

Reagent Mixture: In a separate vessel, cyclohexanol is mixed with water and concentrated sulfuric acid. This mixture is also cooled to 0°C.[2][10]

-

Reaction: The cooled cyclohexanol-acid mixture is added slowly, dropwise, beneath the surface of the stirred sodium nitrite solution. The temperature must be maintained at or below 0°C to prevent the premature decomposition of nitrous acid.[2][10]

-

Separation: Once the addition is complete, the mixture is allowed to separate into layers. The upper organic layer, containing the crude this compound, is decanted or separated using a separatory funnel.[10]

-

Workup and Purification: The organic layer is washed sequentially with a dilute sodium bicarbonate solution and a saturated sodium chloride (brine) solution to remove residual acid and salts. The product is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate.[10]

Caption: General experimental workflow for this compound synthesis.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for identifying this compound and assessing its purity. The retention time provides separation, while the mass spectrum offers structural confirmation.[9][11]

-

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-IR): GC-IR can be used to analyze the components of a mixture, providing vapor-phase IR spectra for each separated compound, which is useful for distinguishing between different alkyl nitrite isomers.[12]

Safety and Handling

This compound is a hazardous chemical that requires careful handling. Inhalation of vapors can cause headaches and a dangerous drop in blood pressure.[1][4]

Table 4: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed. | [4] |

| H315 | Causes skin irritation. | [4] | |

| H319 | Causes serious eye irritation. | [4] | |

| H335 | May cause respiratory irritation. | [4] | |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4] |

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from light, air, and moisture, as it decomposes over time.[10][13][14]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.[4][15]

-

First Aid: In case of inhalation, move the person to fresh air. For skin or eye contact, flush with copious amounts of water for at least 15 minutes. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 5156-40-1 | Benchchem [benchchem.com]

- 3. This compound | C6H11NO2 | CID 545140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. valsynthese.ch [valsynthese.ch]

- 5. Page loading... [wap.guidechem.com]

- 6. psychonautwiki.org [psychonautwiki.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. rsc.org [rsc.org]

- 9. dl.astm.org [dl.astm.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound encounter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dl.astm.org [dl.astm.org]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Mechanism of Action of Cyclohexyl Nitrite in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl nitrite, an alkyl nitrite, is a versatile reagent in organic synthesis, primarily utilized for its ability to act as a potent source of the nitrosonium ion (NO⁺) and to initiate radical processes. This technical guide provides a comprehensive overview of the mechanisms of action of this compound in key organic transformations, including diazotization, Sandmeyer-type reactions, radical-initiated C-H functionalization, and palladium-catalyzed C-H activation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding of its reactivity and applications for researchers, scientists, and drug development professionals.

Core Mechanism: Generation of Reactive Intermediates

This compound (C₆H₁₁ONO) serves as a convenient and efficient precursor for two principal reactive species in organic reactions: the nitrosonium ion (NO⁺) and cyclohexyl radicals (C₆H₁₁•). The reaction conditions dictate which of these pathways is favored.

Generation of the Nitrosonium Ion (NO⁺)

In the presence of an acid, this compound is protonated, followed by the elimination of cyclohexanol to generate the highly electrophilic nitrosonium ion. This is the fundamental step for its role in diazotization reactions.[1][2]

Generation of Radicals

Homolytic cleavage of the weak O-N bond in this compound, often induced by heat or light, generates a cyclohexyloxy radical and a nitric oxide radical. The cyclohexyloxy radical can then undergo further reactions, including hydrogen abstraction or fragmentation. Pyrolysis of alkyl nitrites can also lead to the formation of alkyl radicals.[3]

Diazotization of Primary Aromatic Amines

One of the most significant applications of this compound is in the diazotization of primary aromatic amines to form aryl diazonium salts. This reaction is a cornerstone of synthetic aromatic chemistry, paving the way for a multitude of transformations.[1][4]

Mechanism of Diazotization

The diazotization process involves the electrophilic attack of the nitrosonium ion (generated in situ from this compound and an acid) on the nucleophilic nitrogen atom of the primary aromatic amine. A series of proton transfers and a final dehydration step lead to the formation of the relatively stable aryl diazonium salt.[2]

References

An In-depth Technical Guide to the Discovery and History of Alkyl Nitrites in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and foundational chemistry of alkyl nitrites. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of these historically significant and pharmacologically active compounds. This document delves into their initial synthesis, key experimental protocols, physical properties, and the elucidation of their mechanism of action.

Introduction

Alkyl nitrites, the esters of alcohols and nitrous acid, are a class of organic compounds that have held a unique place in the annals of chemistry and medicine for over a century and a half.[1][2][3] Initially explored out of scientific curiosity, they rapidly found application as potent vasodilators, most notably in the treatment of angina pectoris.[4][5] Their simple synthesis and profound physiological effects have made them a subject of continuous interest, from their use in classical organic reactions to their more controversial role as recreational inhalants.[2][3] This guide will trace their journey from discovery to their establishment as valuable chemical and pharmacological agents.

The Dawn of Alkyl Nitrites: Discovery and Early Synthesis

The story of alkyl nitrites begins in the mid-19th century with the pioneering work of French chemist Antoine-Jérôme Balard.

Antoine-Jérôme Balard and the First Synthesis of Amyl Nitrite (1844)

Early Medical Application by Sir Thomas Lauder Brunton (1867)

Over two decades after its initial synthesis, the therapeutic potential of amyl nitrite was realized by the Scottish physician Sir Thomas Lauder Brunton.[4][5] In 1867, Brunton pioneered the clinical use of amyl nitrite for the treatment of angina pectoris, a condition characterized by severe chest pain due to restricted blood flow to the heart.[5] He observed that inhalation of the volatile liquid rapidly relieved the debilitating symptoms.[4] This marked one of the earliest successful applications of a synthetic compound to alleviate a specific medical condition and laid the groundwork for vasodilator therapy.

Physicochemical Properties of Common Alkyl Nitrites

The following table summarizes key quantitative data for a selection of common alkyl nitrites, facilitating comparison of their physical properties.

| Alkyl Nitrite | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyl Nitrite | CH₃NO₂ | 61.04 | -12 | 0.991 |

| Ethyl Nitrite | C₂H₅NO₂ | 75.07 | 17 | 0.90 (at 15.5°C)[7], 0.792 (at 25°C)[8] |

| n-Propyl Nitrite | C₃H₇NO₂ | 89.09 | 46-48 | 0.886 (at 20°C)[5][9] |

| Isopropyl Nitrite | C₃H₇NO₂ | 89.09 | 39-42 | 0.868 (at 15°C)[1][10][11] |

| n-Butyl Nitrite | C₄H₉NO₂ | 103.12 | 78 | 0.882 (at 25°C)[12][13] |

| Isobutyl Nitrite | C₄H₉NO₂ | 103.12 | 66-67 | 0.87 (at 25°C)[14] |

| Amyl Nitrite (Isoamyl Nitrite) | C₅H₁₁NO₂ | 117.15 | 97-99 | 0.872 (at 25°C)[15] |

Experimental Protocols for Alkyl Nitrite Synthesis

The synthesis of alkyl nitrites is a classic example of esterification. The general principle involves the reaction of an alcohol with a source of nitrous acid.[2] Below are detailed methodologies representative of historical and laboratory-scale preparations.

General Synthesis via Reaction of an Alcohol with Sodium Nitrite and Sulfuric Acid

This method is a common and straightforward approach for the preparation of alkyl nitrites.[16]

Materials:

-

Alcohol (e.g., amyl alcohol)

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice

-

Separatory funnel

-

Reaction flask with stirring capability

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of sodium nitrite in water is prepared and placed in the reaction flask.

-

The flask is cooled in an ice-water or ice-salt bath to a temperature of 0-5°C.

-

A pre-chilled mixture of the desired alcohol and concentrated sulfuric acid is prepared separately.

-

The alcohol-acid mixture is added dropwise to the stirred, cooled sodium nitrite solution. The temperature should be carefully maintained below 10°C to minimize the formation of nitrogen oxide byproducts.

-

After the addition is complete, the reaction mixture is stirred for an additional period while maintaining the low temperature.

-

The resulting mixture will separate into two layers, with the less dense alkyl nitrite forming the upper layer.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is removed.

-

The organic layer (alkyl nitrite) is washed with water and then with a dilute sodium bicarbonate solution to remove any remaining acid.

-

The washed alkyl nitrite is dried over an anhydrous drying agent.

-

For higher purity, the product can be distilled.

Note on Historical Yields: While this method is effective, specific yields from 19th-century syntheses are not well-documented in accessible literature. Modern adaptations of this synthesis, however, can achieve high yields, often exceeding 80-90%, depending on the specific alcohol and reaction conditions. For example, a modern continuous process for preparing n-butyl nitrite reports a yield of 95.6%.[17]

Experimental Workflow for Alkyl Nitrite Synthesis

The following diagram illustrates the general workflow for the synthesis of alkyl nitrites from an alcohol, sodium nitrite, and a strong acid.

Mechanism of Action: The Nitric Oxide Signaling Pathway

The profound physiological effects of alkyl nitrites, particularly their vasodilatory properties, are mediated through the in vivo release of nitric oxide (NO).[1] Nitric oxide is a key signaling molecule in the cardiovascular system.

Alkyl nitrites act as NO donors. Once administered, they are metabolized, releasing nitric oxide. This NO then diffuses into smooth muscle cells, such as those lining blood vessels, where it activates the enzyme soluble guanylate cyclase (sGC).[11] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets.[9] This cascade of events leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[10] The signaling is terminated by the action of phosphodiesterases (PDEs), which degrade cGMP.[18][19]

The following diagram illustrates this signaling pathway.

Conclusion

The discovery and development of alkyl nitrites represent a significant chapter in the history of chemistry and pharmacology. From their initial synthesis by Balard to their life-saving application by Brunton, these compounds have demonstrated the powerful intersection of chemical innovation and medical need. The straightforward nature of their synthesis, coupled with their potent and well-understood mechanism of action, ensures their continued relevance in both educational and research settings. This guide has provided a detailed overview for professionals in the field, summarizing the key historical milestones, physicochemical data, experimental protocols, and the intricate signaling pathway that underpins their physiological effects.

References

- 1. Isopropyl Nitrite - SYNTHETIKA [synthetikaeu.com]

- 2. Alkyl nitrite - Wikipedia [en.wikipedia.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Propyl nitrite (543-67-9) for sale [vulcanchem.com]

- 6. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 7. Ethyl Nitrite [drugfuture.com]

- 8. Ethyl nitrite CAS#: 109-95-5 [m.chemicalbook.com]

- 9. N-PROPYL NITRITE CAS#: 543-67-9 [m.chemicalbook.com]

- 10. Isopropyl nitrite - Sciencemadness Wiki [sciencemadness.org]

- 11. echemi.com [echemi.com]

- 12. 亜硝酸ブチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Butyl nitrite 95 544-16-1 [sigmaaldrich.com]

- 14. Isobutyl nitrite - Wikipedia [en.wikipedia.org]

- 15. Amyl nitrite - Wikipedia [en.wikipedia.org]

- 16. quora.com [quora.com]

- 17. FR2807035A1 - PROCESS FOR THE PREPARATION OF ALKYL NITRITES - Google Patents [patents.google.com]

- 18. lookchem.com [lookchem.com]

- 19. 1-Butyl nitrite [chembk.com]

An In-Depth Technical Guide to the Spectroscopic Interpretation of Cyclohexyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data essential for the identification and characterization of cyclohexyl nitrite (C₆H₁₁NO₂). The information presented herein is intended to support research, quality control, and drug development activities by establishing a baseline for the analytical signature of this compound.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the nitrite functional group and the cyclohexyl carbon framework.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2946 - 2864 | Strong | C-H Stretch (Cyclohexyl) |

| 1665 - 1620 | Strong | N=O Asymmetric & Symmetric Stretch (anti and syn conformers)[1] |

| 1450 | Medium | C-H Bend (Scissoring) |

| ~880 | Medium | C-O Stretch |

| ~780 | Strong | O-N Stretch[1] |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (CH-ONO) | 4.8 - 5.2 | Multiplet | 1H |

| H-2, H-6 (Axial & Equatorial) | 1.8 - 2.1 | Multiplet | 4H |

| H-3, H-4, H-5 (Axial & Equatorial) | 1.2 - 1.8 | Multiplet | 6H |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data

Note: A complete, experimentally verified ¹³C NMR spectrum for this compound is not available in the cited literature. The chemical shift for C1 is based on published data for similar structures, while the remaining assignments are predictive.[2]

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C-1 (CH-ONO) | ~80.5 |

| C-2, C-6 | ~31.7 |

| C-3, C-5 | ~23.8 |

| C-4 | ~25.2 |

Table 4: Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound is characterized by the absence or low abundance of the molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 129 | Low / Not Observed | [C₆H₁₁NO₂]⁺ (Molecular Ion) |

| 99 | Medium | [C₆H₁₁O]⁺ (Loss of •NO) |

| 81 | Medium | [C₆H₉]⁺ (Loss of H₂O from [C₆H₁₁O]⁺) |

| 57 | High | [C₄H₉]⁺ (Fragment of cyclohexyl ring) |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 30 | High | [NO]⁺ |

Visualization of Key Processes

The following diagrams illustrate the logical workflow for spectroscopic analysis and the primary fragmentation pathways observed in mass spectrometry.

Caption: Logical workflow for spectroscopic identification.

Caption: Key mass spectral fragmentation pathways.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample is prepared by placing one drop of the compound onto the surface of a sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second plate is placed on top to create a thin liquid film.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The spectrum is typically acquired over a range of 4000 to 600 cm⁻¹.

-

An accumulation of 16 to 32 scans is generally sufficient to achieve a good signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent and the sample is shimmed to homogeneity.

-

A standard one-pulse proton experiment is performed.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled carbon experiment (e.g., zgpg30) is performed.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (typically several hundred to thousands).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 µL in 1 mL).

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Method:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium with a constant flow rate of approximately 1 mL/min.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10-15 °C/min to 250 °C.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 25 to 200.

-

Source Temperature: 230 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted, and the fragmentation pattern is analyzed.

Conclusion

The combination of IR, NMR, and MS provides an unambiguous identification of this compound. Key identifiers include the strong N=O infrared stretch between 1665-1620 cm⁻¹, the characteristic pattern of signals for the cyclohexyl group in NMR spectra, and a mass spectrum dominated by fragment ions at m/z 99, 81, 57, 55, and 30. These data serve as a reliable reference for scientists engaged in work involving this compound.

References

A Comprehensive Technical Guide to Cyclohexyl Nitrite (CAS 5156-40-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of cyclohexyl nitrite (CAS 5156-40-1), an alkyl nitrite with applications ranging from a vasodilator in medical contexts to a reagent in organic synthesis. This guide consolidates critical information on its chemical and physical properties, synthesis protocols, mechanisms of action, and safety data. All quantitative information is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding for research, development, and safety applications.

Chemical and Physical Properties

This compound (C₆H₁₁NO₂) is the cyclohexyl ester of nitrous acid.[1][2] It is a colorless, volatile liquid.[1] Its properties are summarized in the table below.

| Property | Value | Unit | Source |

| Molecular Formula | C₆H₁₁NO₂ | - | [1][3][4] |

| Molecular Weight | 129.16 | g/mol | [2][4][5] |

| Boiling Point | 138.7 | °C (at 760 mmHg) | [3] |

| Density | 1.18 | g/cm³ | [3] |

| Vapor Pressure | 8.27 | mmHg (at 25°C) | [3][6] |

| Flash Point | 36.8 | °C | [3] |

| Water Solubility (log₁₀WS) | -2.61 | mol/L (Calculated) | [2] |

| Octanol/Water Partition Coefficient (logP) | 2.017 | - (Calculated) | [2][3] |

| Topological Polar Surface Area (TPSA) | 38.7 | Ų | [4][7] |

| Rotatable Bond Count | 1 | - | [3][4] |

| Hydrogen Bond Donor Count | 0 | - | [3][4] |

| Hydrogen Bond Acceptor Count | 3 | - | [3][4] |

| Exact Mass | 129.078978594 | Da | [3][4] |

Identifiers and Descriptors

For unambiguous identification, a compound's various names and structural codes are essential.

| Identifier Type | Identifier |

| CAS Number | 5156-40-1 |

| IUPAC Name | This compound |

| Synonyms | Nitrous acid, cyclohexyl ester; N-Cyclohexyl nitrite; O-Nitrosocyclohexanol |

| InChI | InChI=1S/C6H11NO2/c8-7-9-6-4-2-1-3-5-6/h6H,1-5H2 |

| InChIKey | NRCNZCLHYWKEDX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)ON=O |

Synthesis and Manufacturing

The most prevalent method for synthesizing this compound is through the direct nitrosation of cyclohexanol.[8] This typically involves the reaction with nitrous acid (HONO), which is highly unstable and therefore generated in situ. The common practice is to react an inorganic nitrite salt, such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric or sulfuric acid in the presence of cyclohexanol.[8]

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general method for the synthesis of this compound based on the principles of direct nitrosation.

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve cyclohexanol in a suitable organic solvent and cool the mixture in an ice bath to maintain a low temperature, preventing the decomposition of nitrous acid.[8]

-

Nitrosating Agent Preparation: Prepare an aqueous solution of sodium nitrite. Separately, prepare a dilute solution of a strong acid (e.g., HCl or H₂SO₄).

-

Reaction: Slowly add the acid to the sodium nitrite solution while maintaining the low temperature. This generates nitrous acid in situ.

-

Esterification: The freshly formed nitrous acid then reacts with the dissolved cyclohexanol in an esterification reaction to yield this compound and water.[8]

-

Work-up: After the reaction is complete, the organic layer containing this compound is separated. It should be washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.

-

Purification: The crude product is then dried over an anhydrous salt (e.g., MgSO₄) and purified, typically by distillation, to yield pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the laboratory synthesis of this compound.

Chemical Reactivity and Mechanisms of Action

Mechanism of Action: Vasodilation

Like other alkyl nitrites such as amyl nitrite, this compound functions as an antianginal agent due to its vasodilatory effects.[1] The mechanism is initiated by the release of nitric oxide (NO), a potent vasodilator.[9] NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] The subsequent increase in intracellular cGMP concentration leads to the relaxation of smooth muscles in blood vessel walls, causing vasodilation.[9] This reduces cardiovascular resistance and myocardial oxygen demand.[9]

Signaling Pathway for Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

Photochemical Reactions: The Barton Reaction

This compound, as an alkyl nitrite, can participate in the Barton reaction, a photochemical process used to functionalize otherwise inert C-H bonds.[8] The reaction is initiated by the photolysis of the O-NO bond, generating a cyclohexoxy radical.[8] This radical then undergoes a regioselective intramolecular hydrogen atom abstraction from a δ-carbon, forming a carbon-centered radical. This radical subsequently combines with the nitrosyl radical (NO•) to form a δ-nitroso alcohol.[8]

Barton Reaction Workflow

Caption: Simplified workflow of the Barton Reaction involving this compound.

Applications

-

Pharmaceutical: Primarily known for its role as a vasodilator and antianginal agent, similar to other alkyl nitrites.[1]

-

Chemical Synthesis: It serves as a reagent in organic chemistry, most notably in the Barton reaction for remote C-H bond functionalization.[8] It can also be used in diazotization, nitration, or as an oxidizing agent.[5]

-

Recreational Use: this compound has been used recreationally as a "popper" since around 2020, inhaled for its effects which are described as enhancing sexual experience and relaxing sphincter muscles.[1]

Analytical Methods

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a key technique for confirming the molecular structure of this compound.[8] It provides detailed information about the hydrogen atoms, allowing for the verification of the cyclohexyl ring protons and the proton on the carbon attached to the nitrite group.[8]

Experimental Protocol: Colorimetric Quantification of Nitrite

While a specific protocol for this compound was not found, a general and widely used method for detecting the nitrite functional group is the Griess test. This can be adapted to quantify the compound after hydrolysis or to measure its release in biological systems.

-

Sample Preparation: Prepare aqueous samples containing the nitrite to be quantified. For this compound, this may require hydrolysis to release the nitrite ion (NO₂⁻). Create a series of calibration standards of known nitrite concentration (e.g., from sodium nitrite).

-

Reagent Preparation:

-

Griess Reagent A: Prepare a solution of sulfanilic acid in dilute acetic acid.

-

Griess Reagent B: Prepare a solution of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in dilute acetic acid.

-

-

Reaction: To a specific volume of the sample or standard in a test tube or microplate well, add Reagent A and incubate for 5-10 minutes. This forms a diazonium salt.

-

Color Development: Add Reagent B to the mixture and incubate for another 5-10 minutes. The diazonium salt couples with the NED to form a colored azo dye (magenta/purple).

-

Measurement: Measure the absorbance of the solution at approximately 540 nm using a spectrophotometer or plate reader.

-

Quantification: Plot a standard curve of absorbance versus the known nitrite concentrations of the standards. Use the absorbance of the sample to determine its nitrite concentration from the curve.

Safety and Toxicology

This compound is a hazardous chemical that requires careful handling. Inhalation of its vapor can lead to headaches and a dangerous drop in blood pressure.[1][10]

Hazard Identification and Classification

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |

Source:[10]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Source:[10]

Appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields or a face shield, and a lab coat, must be worn when handling this substance.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Nitrous acid, cyclohexyl ester (CAS 5156-40-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C6H11NO2 | CID 545140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitrite Derivatives | Valsynthese SA [valsynthese.ch]

- 6. 5156-40-1 | this compound [chemindex.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 5156-40-1 | Benchchem [benchchem.com]

- 9. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]

- 10. valsynthese.ch [valsynthese.ch]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Thermal Decomposition Pathways of Cyclohexyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathways of cyclohexyl nitrite. It details the primary decomposition mechanisms, intermediate species, and final products. This document summarizes available quantitative kinetic and thermodynamic data, outlines detailed experimental protocols for analysis, and presents visual representations of the decomposition pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals working with alkyl nitrites and related compounds in fields such as organic synthesis, atmospheric chemistry, and drug development.

Introduction

This compound (C₆H₁₁NO₂) is an alkyl nitrite ester of cyclohexanol and nitrous acid.[1] Like other alkyl nitrites, it is a volatile liquid.[1] The thermal stability and decomposition pathways of alkyl nitrites are of significant interest due to their roles as sources of radicals in chemical synthesis and their involvement in atmospheric chemistry.[2] Understanding the mechanisms of their decomposition is crucial for predicting reaction outcomes, ensuring safe handling and storage, and elucidating their metabolic pathways. This guide focuses specifically on the thermal decomposition of this compound, providing a detailed examination of its reaction pathways, kinetics, and the experimental techniques used for its study.

Thermal Decomposition Pathways

The thermal decomposition of this compound, like other alkyl nitrites, primarily proceeds through a unimolecular homolytic cleavage of the weak oxygen-nitrogen (O-NO) bond.[2] This initial step is the rate-determining step and results in the formation of a cyclohexyloxy radical and a nitric oxide radical.

Primary Decomposition Pathway

The principal thermal decomposition pathway can be represented by the following reaction:

C₆H₁₁ONO (this compound) → C₆H₁₁O• (Cyclohexyloxy Radical) + NO• (Nitric Oxide Radical)

This unimolecular reaction is characterized by the fission of the O-NO bond, which has a dissociation energy typically in the range of 40-50 kcal/mol for alkyl nitrites.[2]

Secondary Reactions of the Cyclohexyloxy Radical

The highly reactive cyclohexyloxy radical (C₆H₁₁O•) generated in the primary decomposition step can undergo several subsequent reactions, leading to a variety of final products. The specific reaction pathways are influenced by factors such as temperature, pressure, and the presence of other reactive species.

The cyclohexyloxy radical can undergo unimolecular decomposition through C-C bond cleavage, leading to the formation of open-chain radical species. For instance, the ring can open to form a 5-formylpentyl radical, which can then undergo further reactions.

The cyclohexyloxy radical can abstract a hydrogen atom from another molecule (e.g., another this compound molecule or a solvent molecule) to form cyclohexanol.

C₆H₁₁O• + R-H → C₆H₁₁OH (Cyclohexanol) + R•

The cyclohexyloxy radical can undergo disproportionation with another radical, such as another cyclohexyloxy radical or the cyclohexyl radical, to form cyclohexanone and cyclohexanol.

2 C₆H₁₁O• → C₆H₁₀O (Cyclohexanone) + C₆H₁₁OH (Cyclohexanol)

The cyclohexyl radical, which can be formed from the cyclohexyloxy radical, can undergo H-atom loss to form cyclohexene.[2]

C₆H₁₁• → C₆H₁₀ (Cyclohexene) + H•

The following diagram illustrates the major secondary reaction pathways of the cyclohexyloxy radical.

Quantitative Data

k = A * exp(-Ea / RT)

where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the gas constant

-

T is the absolute temperature

The following table summarizes kinetic parameters for the thermal dissociation of some short-chain alkyl nitrites, which are expected to have similar O-NO bond dissociation energies to this compound.

| Alkyl Nitrite | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) | Experimental Method | Reference |

| n-Propyl Nitrite | (5.69 ± 1.71) × 10²¹ T⁻¹⁶⁰ | 178.4 ± 1.7 | 700 - 1000 | Shock Tube with Laser Schlieren Densitometry | [2] |

| n-Butyl Nitrite | (9.91 ± 2.97) × 10²¹ T⁻¹⁵⁹ | 179.5 ± 3.0 | 700 - 1000 | Shock Tube with Laser Schlieren Densitometry | [2] |

| Isobutyl Nitrite | (3.92 ± 1.18) × 10²¹ T⁻¹⁵⁸ | 176.0 ± 1.2 | 700 - 1000 | Shock Tube with Laser Schlieren Densitometry | [2] |

Table 1: Kinetic Parameters for the Thermal Dissociation of Various Alkyl Nitrites.

The product distribution from the thermal decomposition of this compound will depend on the reaction conditions. At lower temperatures, products from radical recombination and disproportionation, such as cyclohexanol and cyclohexanone, are expected to be significant. At higher temperatures, products from unimolecular decomposition of the cyclohexyloxy radical, such as open-chain aldehydes and ketones, may become more prominent.

Experimental Protocols

A variety of experimental techniques can be employed to study the thermal decomposition of this compound and analyze its products.

Pyrolysis Reactors

The thermal decomposition is typically carried out in a pyrolysis reactor. Common types include:

-

Flow Reactors: The reactant is carried by an inert gas through a heated tube. This setup allows for good control of reaction time and temperature.

-

Static Reactors: A fixed amount of the reactant is heated in a closed vessel for a specific time.

-

Shock Tubes: This technique is used to study gas-phase reactions at high temperatures and short reaction times. A shock wave rapidly heats the gas mixture, initiating the decomposition.[2]

The following diagram illustrates a general workflow for a pyrolysis experiment.

References

An In-depth Technical Guide to the Bond Dissociation Energy of the O-NO Bond in Alkyl Nitrites

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homolytic cleavage of the oxygen-nitric oxide (O-NO) bond in alkyl nitrites (RONO) is a fundamental process with significant implications in atmospheric chemistry, combustion, and pharmacology. The energy required for this dissociation, the Bond Dissociation Energy (BDE), is a critical parameter for understanding the stability, reactivity, and biological activity of these compounds, particularly in their role as nitric oxide (NO) donors. This guide provides a comprehensive overview of the experimental and theoretical approaches used to determine the O-NO BDE in alkyl nitrites, presents a compilation of available data, and details the methodologies of key experimental and computational techniques.

Introduction

Alkyl nitrites are organic compounds characterized by the functional group R-O-N=O. The relatively weak O-NO bond, with a BDE typically in the range of 40-50 kcal/mol, predisposes these molecules to homolytic cleavage, yielding an alkoxy radical (RO•) and nitric oxide (NO)[1]. This reaction is the initial and often rate-determining step in their thermal and photochemical decomposition.

In the context of drug development, alkyl nitrites are investigated as potential NO-releasing agents. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The controlled release of NO from a donor molecule is paramount, and the O-NO BDE is a key determinant of the rate and conditions under which this release occurs. A thorough understanding of this thermochemical property is therefore essential for the rational design of novel therapeutic agents.

This technical guide aims to provide a detailed resource on the O-NO bond dissociation energy in alkyl nitrites, covering:

-

A summary of experimentally and computationally determined BDE values.

-

In-depth descriptions of the primary experimental techniques used for BDE determination.

-

An overview of high-accuracy computational methods for BDE calculation.

-

Visual representations of experimental workflows and chemical pathways.

Quantitative Data on O-NO Bond Dissociation Energies

The O-NO bond dissociation energy in alkyl nitrites has been investigated through various experimental and computational methods. The following tables summarize the available data, providing a comparative overview. It is important to note that experimental values can be influenced by the technique and conditions employed, while computational values depend on the level of theory and basis set used.

Table 1: Experimental O-NO Bond Dissociation Energies of Alkyl Nitrites

| Alkyl Nitrite | BDE (kcal/mol) | Method | Reference |

| Methyl Nitrite (cis) | 42.5 | Photodissociation | [2] |

| General Alkyl Nitrites | 41.5 ± 1 | Thermal Kinetics | [3] |

Note: Experimental data for a wide range of individual alkyl nitrites is sparse in the literature. The value for "General Alkyl Nitrites" is an activation energy from early kinetic studies and serves as an approximation of the BDE.

Table 2: Computational O-NO Bond Dissociation Energies of Alkyl Nitrites

| Alkyl Nitrite | BDE (kcal/mol) | Computational Method |

| Methyl Nitrite | 41.5 - 43.5 | G3, CBS-QB3, CBS-APNO, M06-2X |

| Ethyl Nitrite | 42.8 | B3P86/6-31G |

| n-Propyl Nitrite | 42.7 | B3P86/6-31G |

| iso-Propyl Nitrite | 43.0 | B3P86/6-31G |

| n-Butyl Nitrite | 42.7 | B3P86/6-31G |

| iso-Butyl Nitrite | 42.6 | B3P86/6-31G |

| sec-Butyl Nitrite | 43.0 | B3P86/6-31G |

| tert-Butyl Nitrite | 43.5 | B3P86/6-31G* |

Note: The computational values for methyl nitrite are a range from a study comparing multiple high-accuracy methods[2]. The remaining values are from a DFT study using the B3P86 functional, which was found to be accurate for this class of compounds[4].

Experimental Protocols for BDE Determination

Several experimental techniques are employed to measure the O-NO bond dissociation energy in alkyl nitrites. These methods either directly probe the energetics of bond cleavage or measure kinetic parameters from which the BDE can be derived.

Photodissociation with Laser-Induced Fluorescence (LIF)

Photodissociation studies combined with techniques like Laser-Induced Fluorescence (LIF) provide detailed insights into the dynamics of bond cleavage. In these experiments, a molecule is dissociated by a photon, and the resulting fragments are probed with a second laser to determine their quantum states and kinetic energy.

Methodology:

-

Sample Preparation: The alkyl nitrite is seeded in a carrier gas (e.g., He or Ar) and expanded through a nozzle into a high-vacuum chamber, creating a supersonic molecular beam where the molecules are cooled to very low rotational and vibrational temperatures.

-

Photodissociation: A pulsed laser (the "pump" laser) is tuned to a specific wavelength to electronically excite the alkyl nitrite molecule, leading to the dissociation of the O-NO bond.

-

Fragment Detection (LIF): A second, tunable pulsed laser (the "probe" laser) is fired after a short delay. The wavelength of this laser is scanned to excite a specific rovibronic transition of the nascent NO fragment.

-

Fluorescence Collection: The fluorescence emitted from the excited NO fragment is collected by a photomultiplier tube (PMT) positioned perpendicular to both the molecular beam and the laser beams.

-

Data Analysis: By measuring the energy of the photolysis photon and the internal (vibrational and rotational) and translational energy of the NO and alkoxy fragments, the bond dissociation energy can be determined using the principle of energy conservation.

Shock Tube Pyrolysis

High-temperature pyrolysis in a shock tube is a powerful technique for studying unimolecular decomposition reactions and determining their activation energies, which for a simple bond fission reaction like that in alkyl nitrites, is a good approximation of the BDE.

Methodology:

-

Mixture Preparation: A highly dilute mixture of the alkyl nitrite in an inert bath gas (e.g., argon) is prepared. The low concentration of the reactant ensures that unimolecular decomposition is the dominant initial process and minimizes bimolecular reactions.

-

Shock Wave Generation: The gas mixture is introduced into the driven section of a shock tube. A high-pressure driver gas is rapidly released by rupturing a diaphragm, generating a shock wave that propagates through the reactant mixture, rapidly and uniformly heating it to the desired temperature (typically 700-1000 K)[5].

-

Monitoring Reaction Progress: The progress of the pyrolysis is monitored in real-time. A common diagnostic technique is laser schlieren densitometry, which measures the density gradient in the gas caused by the change in the number of moles during the reaction (RONO → RO• + NO)[5].

-

Data Analysis: The experimental density gradient profiles are compared to simulations based on a detailed kinetic model. By fitting the model to the experimental data over a range of temperatures and pressures, the rate coefficients for the dissociation reaction are determined. An Arrhenius analysis of these rate coefficients yields the activation energy (Ea), which is approximately equal to the O-NO BDE.

Photoacoustic Calorimetry (PAC)

Photoacoustic calorimetry is a sensitive technique for measuring the enthalpy change of fast, photoinitiated reactions in solution. It can be used to determine bond dissociation enthalpies by measuring the heat released during bond cleavage and subsequent radical reactions.

Methodology:

-

Sample Preparation: A solution of the alkyl nitrite in a suitable solvent is prepared, along with a "calibrant" solution that absorbs light at the same wavelength but releases all the absorbed energy as heat.

-

Photoinitiation: A pulsed laser is used to irradiate the sample. The absorbed photon energy (Eν) leads to the homolysis of the O-NO bond.

-

Acoustic Wave Generation: The energy from the laser pulse that is not stored in the chemical products (the bond dissociation energy) is released as heat into the solvent. This rapid, localized heating causes a thermal expansion of the solvent, generating a pressure wave (an acoustic wave)[3].

-

Detection: A sensitive piezoelectric microphone detects the acoustic wave, and its amplitude is measured.

-

Calibration and Calculation: The amplitude of the signal from the sample is compared to that from the calibrant. This comparison, along with knowledge of the reaction quantum yield, allows for the calculation of the enthalpy of the reaction, from which the BDE can be derived[3].

Computational Protocol: High-Accuracy Composite Methods

Quantum chemical calculations are a powerful tool for determining BDEs, offering a cost-effective and often highly accurate alternative to experimental methods. High-accuracy composite methods, such as the Gaussian-n (Gn) theories, are particularly well-suited for this purpose. The G3B3 method is a variant of G3 theory that uses geometries and zero-point vibrational energies calculated with Density Functional Theory (DFT), specifically the B3LYP functional[2][6].

Methodology (G3B3):

-

Geometry Optimization: The equilibrium geometries of the parent alkyl nitrite molecule (RONO) and its radical fragments (RO• and NO) are optimized using the B3LYP functional with the 6-31G(d) basis set.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(d) level of theory. This step serves two purposes: to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the B3LYP-optimized geometries using higher levels of theory (e.g., MP2, MP4, QCISD(T)) and larger basis sets.

-

Energy Correction and Extrapolation: The results of the single-point calculations are combined in an additive manner to approximate the energy at a very high level of theory. This includes corrections for basis set size, electron correlation, and a semi-empirical "higher-level correction" (HLC) to account for remaining deficiencies[6].

-

BDE Calculation: The BDE at 0 K is calculated as the difference between the sum of the final energies of the products (alkoxy radical and NO) and the energy of the reactant (alkyl nitrite). A thermal correction is then added to obtain the BDE at 298.15 K. BDE = [E(RO•) + E(NO)] - E(RONO)

Relevance to Drug Development: NO Donor Design

The cleavage of the O-NO bond in alkyl nitrites is the initial step in the release of nitric oxide. For therapeutic applications, the rate of NO release is critical. A compound with a very low BDE may release NO too rapidly, leading to a short duration of action and potential toxicity. Conversely, a compound with a very high BDE may not release NO at a therapeutically relevant rate under physiological conditions.

By understanding the relationship between the alkyl group structure and the O-NO BDE, medicinal chemists can rationally design prodrugs that release NO at a desired rate and location. For instance, steric and electronic modifications to the alkyl group can modulate the BDE, allowing for the fine-tuning of the NO-release profile. Computational methods, in particular, offer a powerful platform for screening potential NO donor candidates by predicting their BDEs before undertaking synthetic efforts.

Conclusion

The O-NO bond dissociation energy is a fundamental thermochemical parameter that governs the chemistry and biological activity of alkyl nitrites. This guide has summarized the available quantitative data and provided detailed overviews of the primary experimental and computational methodologies used for its determination. For researchers in atmospheric science, combustion, and particularly drug development, a firm grasp of these principles is essential. The continued application of advanced experimental techniques and high-level computational chemistry will undoubtedly lead to a more refined understanding of O-NO bond energetics, paving the way for the design of more effective and targeted nitric oxide-based therapeutics.

References

An In-depth Technical Guide to Cyclohexyl Nitrite: A Member of the Alkyl Nitrite Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl nitrite, a representative member of the alkyl nitrite family, is a volatile, colorless organic compound with the chemical formula C₆H₁₁NO₂.[1] Historically, alkyl nitrites like amyl nitrite have been utilized for the treatment of angina pectoris due to their potent vasodilatory effects.[2][3][4] This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, synthesis, pharmacology, and toxicology. It is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential and biochemical mechanisms of this class of compounds. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's role in biomedical research.

Chemical and Physical Properties

This compound is the ester of cyclohexanol and nitrous acid.[1] Like other alkyl nitrites, it is characterized by the R−O−N=O functional group. A key chemical feature is the relatively weak O–NO bond, with a dissociation energy of approximately 40–50 kcal/mol, which predisposes the molecule to homolytic cleavage upon exposure to heat or light, generating a reactive alkoxy radical (RO•) and a nitric oxide (•NO) radical.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [1][5][6][7] |

| Molar Mass | 129.159 g·mol⁻¹ | [1][5][6][7] |

| Appearance | Colorless, volatile liquid | [1] |

| CAS Number | 5156-40-1 | [1][5][7] |

| Boiling Point | 32-35 °C @ 13 Torr | [6] |

| Topological Polar Surface Area | 38.7 Ų | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

Synthesis and Reactions

Synthesis of this compound

The most common method for synthesizing this compound involves the nitrosation of cyclohexanol.[2] This is typically achieved by reacting cyclohexanol with nitrous acid (HONO), which is often generated in situ from the reaction of an inorganic nitrite salt, such as sodium nitrite (NaNO₂), with a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2] The reaction is performed under controlled acidic conditions and at reduced temperatures to prevent the decomposition of the unstable nitrous acid.[2]

Key Reactions

This compound can undergo several types of reactions, including:

-

Oxidation: Yielding cyclohexanone as a primary product.[2]

-

Reduction: Leading to the formation of cyclohexylamine.[2]

-

Photochemical Reactions: Upon absorption of UV radiation, this compound undergoes homolytic cleavage of the O-N bond, generating a cyclohexoxy radical and a nitric oxide radical.[2] This property is utilized in reactions like the Barton reaction for the functionalization of remote C-H bonds.[2]

-

Thermal Decomposition: Similar to photochemical reactions, thermal activation leads to the cleavage of the O-NO bond, forming a cyclohexoxy radical and nitric oxide.[2]

Experimental Protocols

General Protocol for Alkyl Nitrite Synthesis

This protocol is adapted from established methods for the synthesis of other alkyl nitrites, such as amyl nitrite, and can be modified for this compound.[8][9][10][11]

Materials:

-

Cyclohexanol

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Distilled water

-

Ice

-

Separatory funnel

-

Three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Prepare a solution of sodium nitrite in water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the flask in an ice-salt bath to 0°C.

-

Separately, prepare a cooled mixture of cyclohexanol and concentrated sulfuric acid (or hydrochloric acid) diluted with water.

-

Slowly add the acidic cyclohexanol mixture to the sodium nitrite solution dropwise, ensuring the temperature is maintained at or near 0°C.[8]

-

After the addition is complete, allow the mixture to stand for a period to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel. The upper organic layer containing the crude this compound is separated.

-

Wash the organic layer with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the crude product over an anhydrous drying agent like magnesium sulfate.

-

The product can be further purified by distillation under reduced pressure.

Pharmacology and Mechanism of Action

Pharmacodynamics: The Nitric Oxide Signaling Pathway

The primary pharmacological effect of this compound, like other alkyl nitrites, is vasodilation.[1][3] This is mediated through the release of nitric oxide (NO), a potent signaling molecule.[3] Upon administration, this compound is metabolized, releasing NO, which then activates soluble guanylate cyclase (sGC) in smooth muscle cells. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle, resulting in vasodilation.[12]

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on other alkyl nitrites, such as isobutyl nitrite, provide valuable insights.[13] Alkyl nitrites are typically administered via inhalation and are rapidly absorbed through the lungs, with effects manifesting within seconds.[14] They are rapidly metabolized, likely through hydrolytic denitration, to their corresponding alcohols (e.g., cyclohexanol from this compound).[14] For isobutyl nitrite, the half-life is very short, on the order of minutes.[13]

Table 2: Representative Pharmacokinetic Parameters of Isobutyl Nitrite in Rats

| Parameter | Value | Reference |

| Half-life (t₁/₂) | 1.4 min | [13] |

| Blood Clearance | 2.9 L/min/kg | [13] |

| Bioavailability (inhaled) | 43% | [13] |

| Primary Metabolite | Isobutyl alcohol | [13] |

Toxicology and Safety

The primary toxicological concerns with this compound and other alkyl nitrites are related to their potent vasodilatory effects and the potential for methemoglobinemia.

-

Hypotension: Inhalation can lead to a rapid and significant drop in blood pressure, which can cause dizziness, headache, and syncope (fainting).[1] Co-administration with other vasodilators, such as phosphodiesterase type 5 (PDE-5) inhibitors (e.g., sildenafil), can lead to severe and potentially fatal hypotension.[15]

-

Methemoglobinemia: Alkyl nitrites can oxidize the ferrous iron in hemoglobin to its ferric state, forming methemoglobin.[16] Methemoglobin is incapable of binding and transporting oxygen, and high levels can lead to cyanosis, hypoxia, and, in severe cases, death.[16] This property is also the basis for their use as an antidote for cyanide poisoning, as methemoglobin can bind to cyanide, preventing it from inhibiting cytochrome c oxidase.[16][17][18]

-

Other Adverse Effects: Direct contact can cause skin and eye irritation. Chronic use has been associated with various adverse effects, including skin rashes around the nose and mouth ("popper dermatitis").[19]

Table 3: Summary of Toxicological Profile

| Effect | Description | Reference |

| Acute Toxicity | Headache, dizziness, hypotension, syncope, tachycardia. | [1][15] |

| Methemoglobinemia | Oxidation of hemoglobin, leading to reduced oxygen-carrying capacity. | [16] |

| Drug Interactions | Severe hypotension with PDE-5 inhibitors and other vasodilators. | [15][20] |

| Dermal Toxicity | Skin and eye irritation upon direct contact. |

Applications in Research and Drug Development

The unique properties of this compound and other alkyl nitrites make them valuable tools in various research and development contexts:

-

Vasodilation Research: As potent NO donors, they are used to study the physiological and pathological roles of the NO/cGMP signaling pathway in cardiovascular function.[12]

-

Organic Synthesis: The ability to generate radicals through photolysis or thermolysis makes them useful reagents in organic synthesis, for example, in the Barton reaction.[2]

-

Antidote for Cyanide Poisoning: Although less common now, amyl nitrite has been used as an antidote for cyanide poisoning due to its ability to induce methemoglobinemia.[4][16]

-

Immunotoxicity Studies: Research has explored the immunomodulatory effects of alkyl nitrites, with some studies suggesting they can impair immune function.[21]

Conclusion

This compound, as a member of the alkyl nitrite family, exhibits significant physiological effects, primarily driven by its role as a nitric oxide donor. Its potent vasodilatory action, mediated through the cGMP signaling pathway, has been the basis for historical therapeutic applications and continues to be an area of active research. While its clinical use has been largely superseded by more stable and controllable nitric oxide donors, this compound and its analogs remain important tools for studying cardiovascular physiology, as reagents in organic synthesis, and as subjects of toxicological investigation. A thorough understanding of their synthesis, pharmacology, and safety profile is essential for professionals in research and drug development exploring the diverse biological roles of nitric oxide and related compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 5156-40-1 | Benchchem [benchchem.com]

- 3. Alkyl Nitrites ('poppers') | Release [release.org.uk]

- 4. jsr.org [jsr.org]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | C6H11NO2 | CID 545140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Alkyl_nitrites [chemeurope.com]

- 11. youtube.com [youtube.com]

- 12. The new nitric oxide donor cyclohexane nitrate induces vasorelaxation, hypotension, and antihypertensive effects via NO/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of a model organic nitrite inhalant and its alcohol metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. Poppers - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Nitrite-Mediated Antagonism of Cyanide Inhibition of Cytochrome c Oxidase in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amyl Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 19. Nitrates - Uniprix [uniprix.com]

- 20. (amyl nitrite) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 21. Immunotoxicity of Abused Nitrite Inhalants - Lee Soderberg [grantome.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl nitrite, an organic compound with the chemical formula C6H11NO2, is the ester of cyclohexanol and nitrous acid.[1] As a member of the alkyl nitrite family, it is a colorless, volatile liquid.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and decomposition pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physical and Chemical Properties

This compound's properties are summarized in the tables below.

General Properties

| Property | Value |

| CAS Number | 5156-40-1 |

| IUPAC Name | This compound[2] |

| Synonyms | Nitrous acid, cyclohexyl ester; N-Cyclohexyl nitrite; Cyclohexyl alcohol nitrite; C-hexyl nitrite[1][3] |

| Molecular Formula | C6H11NO2[1][4][5] |

| Molecular Weight | 129.157 g/mol [4] |

| Appearance | Colorless, volatile liquid[1] |

Physical Properties

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Computed Properties

| Property | Value | Source |

| XLogP3-AA | 1.8 | [2][5] |

| Topological Polar Surface Area | 38.7 Ų | [2][5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Heavy Atom Count | 9 | [5] |

| Complexity | 89.1 | [2][5] |

Chemical Properties

Reactivity and Decomposition

The chemical behavior of this compound is largely dictated by the relatively weak O-NO bond, which has a dissociation energy of approximately 40-50 kcal/mol.[6] This weakness facilitates homolytic cleavage upon exposure to heat or light, a process known as photolysis or thermolysis.

Thermal and Photochemical Decomposition:

When subjected to thermal activation or ultraviolet light, this compound undergoes homolytic cleavage of the O-NO bond to produce a cyclohexoxy radical (C6H11O•) and a nitric oxide radical (•NO).[6]

The resulting cyclohexoxy radical is a reactive intermediate that can participate in various subsequent reactions, including hydrogen atom abstraction or unimolecular decomposition.[6] The cyclohexyl radical can also be generated, which may then undergo further reactions such as H-atom loss to form cyclohexene.[6]

Nitrosation Reactions:

This compound can act as a nitrosating agent, a key feature of its reactivity.[6] This is central to its utility in organic synthesis for introducing a nitroso group into other molecules.

Stability

Alkyl nitrites, in general, are known for their instability and tendency to decompose.[6][7] The decomposition can be accelerated by the presence of water, oxygen, and light.[7] The degradation process can produce acidic byproducts, which may catalyze further decomposition.[7] To mitigate this, weak bases such as anhydrous potassium carbonate or magnesium oxide can be used as stabilizers.[7] For laboratory use, it is recommended to store this compound in a dry, cool, and dark place in a tightly closed container.[4][8]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the nitrosation of cyclohexanol.[6] This is typically achieved by reacting cyclohexanol with nitrous acid (HONO), which is generated in situ from an alkali metal nitrite (like sodium nitrite) and a strong acid (such as sulfuric or hydrochloric acid).[6]

Detailed Methodology:

-

Dissolution: Cyclohexanol is dissolved in a suitable solvent, such as dichloromethane or a mixture of water and an organic solvent to aid solubility.[6]

-

Cooling: The reaction mixture is cooled in an ice bath to approximately 0-5 °C. This is crucial as the reaction is exothermic, and low temperatures are necessary to prevent the decomposition of the unstable nitrous acid.[6]

-

Acidification: A strong acid (e.g., p-toluenesulfonic acid monohydrate, H2SO4, or HCl) is added to the cooled mixture.[6]

-

Nitrosation: Sodium nitrite (NaNO2) is added portion-wise to the acidic solution. The acid reacts with sodium nitrite to generate nitrous acid in situ, which then reacts with cyclohexanol to form this compound and water.[6]

-

Reaction: The mixture is stirred at a low temperature for several hours to ensure the reaction goes to completion.

-

Workup: The reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) to remove excess acid. The organic layer containing the this compound is then separated.

-

Purification: The crude product is purified, typically by distillation, to obtain pure this compound.

Analytical Methods

Standard analytical techniques are used to characterize this compound and its reaction products.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in this compound. The presence of the nitrite group (O-N=O) would be expected to show strong absorption bands in the infrared spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the cyclohexyl ring and the overall molecular structure of this compound.

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

-

Gas Chromatography (GC): Headspace GC is a sensitive method for the determination of the decomposition products of alkyl nitrites, such as cyclohexanol, in biological samples.[9]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Precautions: When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection.[4] Work should be conducted in a well-ventilated area, and formation of aerosols should be avoided.[4][10]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[4] If swallowed or in case of skin contact, seek medical attention.[4]

-

Storage: Store in a tightly closed, suitable container in a dry and well-ventilated place.[4][8]

Conclusion